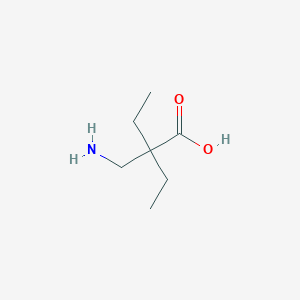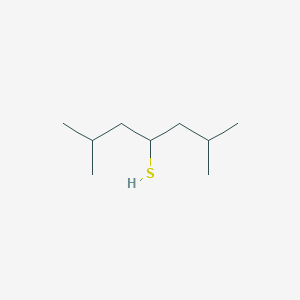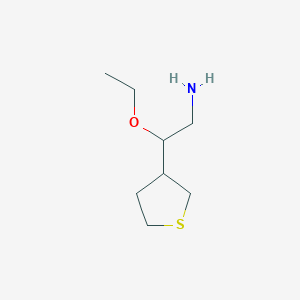
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of an ethoxy group, a thiolane ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine typically involves the reaction of ethoxyethanol with thiolane and subsequent amination. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiolan-3-yl)ethan-1-amine: Similar structure but lacks the ethoxy group.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of the thiolane ring.
Uniqueness
2-Ethoxy-2-(thiolan-3-yl)ethan-1-amine is unique due to its combination of an ethoxy group, thiolane ring, and amine group.
Propiedades
Fórmula molecular |
C8H17NOS |
|---|---|
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
2-ethoxy-2-(thiolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NOS/c1-2-10-8(5-9)7-3-4-11-6-7/h7-8H,2-6,9H2,1H3 |
Clave InChI |
WVNCKISSCZPGAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)C1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


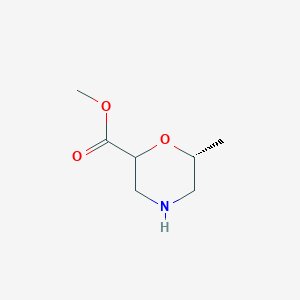
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
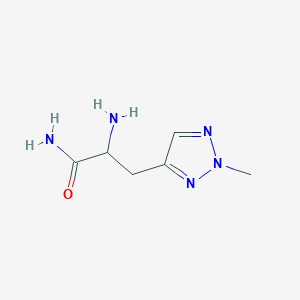
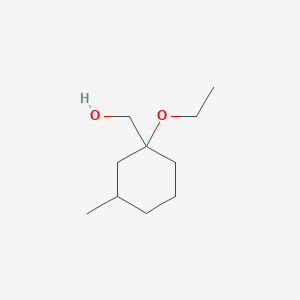
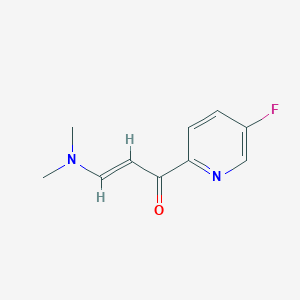
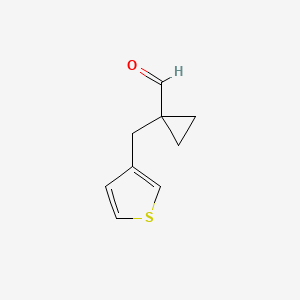
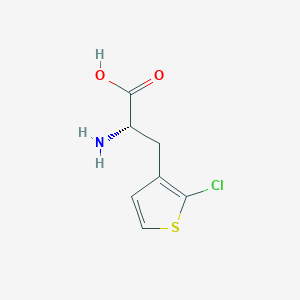

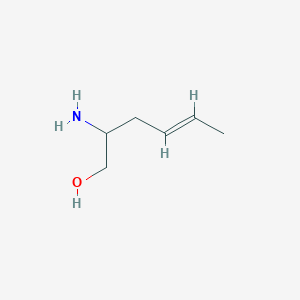
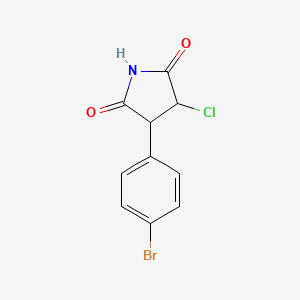
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
